(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL
Description
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is a chiral β-amino alcohol characterized by an (S)-configured ethanolamine backbone attached to a 4-bromo-3-methylphenyl group. Its molecular formula is inferred as C₉H₁₂BrNO, with a calculated molar mass of 230.10 g/mol. The stereochemistry and substituent positions are critical to its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
PKEVZSCQCTWTLB-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](CO)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the ethan-1-OL position.
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL often involves large-scale bromination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in de-brominated or de-hydroxylated products.
Substitution: Yields various substituted aromatic compounds.
Scientific Research Applications
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol, also known as (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride, is a chiral compound with an amino group, a hydroxyl group, and a bromine-substituted aromatic ring. The molecular formula is C9H13BrClNO, with a molecular weight of 266.56 g/mol. It has potential applications in medicinal chemistry and organic synthesis due to its functional groups.
Scientific Research Applications
(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential as a biochemical probe in enzyme assays.
- Medicine It is investigated for potential therapeutic effects in neurological disorders.
- Industry It is utilized in the development of novel materials with specific electronic properties.
Use as a Building Block
This versatile hydroquinone has been employed as a building block for synthesizing biologically active marine metabolites such as ent-chromazonarol, 9,11-drimen-8α-ol, and fulvanin .
Interaction Studies
Interaction studies focus on the ability of 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol to bind to specific receptors or enzymes. These studies are essential for elucidating its mechanism of action and potential therapeutic benefits.
Dopamine Receptor Agonists
In a high-throughput screening study, compounds similar to (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride were identified as selective D3 receptor agonists, suggesting potential in managing dopamine-related disorders.
Pharmacokinetic Profiles
A study on pharmacokinetics revealed that compounds with similar structures demonstrated favorable absorption characteristics in vivo. For instance, one analog showed a bioavailability of 74% in mouse models, indicating that (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride might also possess advantageous pharmacokinetic properties.
Synthesis of Chiral Drugs
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The brominated aromatic ring can participate in π-π interactions, further influencing its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on atomic masses.
Substituent Effects on Physicochemical Properties
This effect is observed in collagenase inhibitors, where substituent position alters Gibbs free energy during docking . The methoxy group in the 4-bromo-2-methoxy analog (246.10 g/mol) enhances water solubility due to its polarity, whereas the trifluoromethyl group in the 3-fluoro-4-CF₃ analog (223.17 g/mol) increases lipophilicity, favoring membrane permeability .
Halogen Interactions :
- Bromine in the target compound and its 4-bromo analog may participate in halogen bonding with biological targets, similar to brominated indole derivatives in catalytic systems .
Biological Activity
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL, a chiral compound with the molecular formula C9H12BrNO, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
The compound features distinct functional groups:
- Amino Group (-NH2) : Facilitates hydrogen bonding and receptor interactions.
- Hydroxyl Group (-OH) : Enhances solubility and reactivity with biological targets.
- Brominated Aromatic Ring : Contributes to hydrophobic interactions and potential bioactivity.
The molecular weight of (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL is approximately 246.10 g/mol.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including:
- Enzymes : The amino and hydroxyl groups enable significant hydrogen bonding, influencing enzyme kinetics.
- Receptors : The compound may modulate neurotransmission pathways by binding to specific receptors involved in metabolic processes.
Anticancer Activity
(S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL has demonstrated promising anticancer properties in vitro. Notable findings include:
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Microtubule destabilization |
| MDA-MB-231 | 6.5 | Apoptosis induction |
| A549 (Lung) | 7.0 | Cell cycle arrest |
Studies indicate that the compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231.
Antimicrobial Activity
Preliminary research suggests that (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL exhibits notable antimicrobial properties. The mechanism appears to involve:
- Disruption of bacterial cell walls.
- Inhibition of essential metabolic processes.
The bromine substitution enhances the compound's ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- In Vitro Studies : A study published in MDPI evaluated the antiproliferative effects on breast cancer cells, confirming its potential as a lead compound for drug development.
- Molecular Docking Studies : Computational analyses suggest effective binding to specific targets involved in cancer progression, supporting its role as a therapeutic agent .
- Comparative Studies : Similar compounds have been analyzed for their biological activities, providing insights into structure–activity relationships that could inform future modifications of this compound.
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL, and how can enantiomeric purity be ensured?
The synthesis of chiral amino alcohols like this compound typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. For example, a method analogous to ’s protocol for a structurally similar compound involves:
Chiral Catalysis : Use of chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of a ketone intermediate.
Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.
Enantiomeric purity (>98% ee) can be validated via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. How should researchers characterize the compound’s solubility and stability under experimental conditions?
- Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol). The hydrochloride salt form (if applicable) enhances aqueous solubility, as seen in .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the bromophenyl group’s photosensitivity .
Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry?
- NMR : H and C NMR to confirm the phenyl substituents (e.g., bromine’s deshielding effect at δ 7.2–7.5 ppm) and ethanolamine backbone.
- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in for brominated aromatic compounds .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify the molecular formula (CHBrNO; calc. 242.01 g/mol) .
Advanced Research Questions
Q. How do halogen (Br) and methyl substituents on the phenyl ring influence biological interactions?
- Halogen Bonding : The bromine atom may engage in halogen bonding with biomolecular targets (e.g., enzymes), as shown in for similar compounds. Computational docking (AutoDock Vina) can predict binding modes .
- Steric Effects : The 3-methyl group may hinder rotational freedom, affecting binding kinetics. Compare activity with analogs lacking methyl or bromine (e.g., ’s fluorophenyl derivatives) to isolate substituent effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Control Experiments : Verify compound purity (HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity).
- Multi-technique Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico simulations (molecular dynamics) to confirm target engagement.
- Batch Variability Analysis : Replicate experiments with independently synthesized batches, as impurities in brominated intermediates () can skew results .
Q. How can stereochemical integrity be maintained during derivatization for drug discovery?
Q. What experimental limitations arise when extrapolating in vitro results to in vivo models?
- Metabolic Stability : Test hepatic microsome stability (e.g., rat liver S9 fractions) to assess susceptibility to oxidation or demethylation.
- Blood-Brain Barrier Penetration : Use parallel artificial membrane permeability assays (PAMPA) to predict CNS activity, critical for neuroactive compounds () .
Methodological Notes
- Stereochemical Analysis : Opt for single-crystal X-ray diffraction () over circular dichroism for unambiguous configuration assignment .
- Conflict Resolution : Cross-reference synthetic protocols in and to optimize yield and enantioselectivity .
- Ethical Compliance : Adhere to safety protocols () when handling brominated compounds due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
